Cnc-alanylalanine

Description

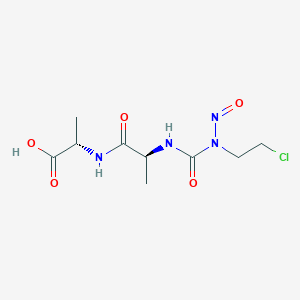

CNC-alanylalanine (chemical name: chloroethylnitrosocarbamoyl-alanylalanine) is a nitrosourea-derived chemotherapeutic agent synthesized by conjugating a chloroethylnitrosocarbamoyl group to the dipeptide alanylalanine. It exhibits selective anti-tumor activity, particularly against intraperitoneal ascitic tumors, with reduced systemic toxicity compared to other nitrosourea derivatives. Its mechanism involves alkylation of DNA, leading to crosslinking and inhibition of tumor cell proliferation .

Key findings from preclinical studies include:

- Route-dependent efficacy: Intraperitoneal (IP) administration achieves high local drug concentrations, resulting in potent activity against MAC 15A ascitic tumors. Oral administration, however, reduces anti-tumor activity and increases bone marrow toxicity due to altered pharmacokinetics .

- Toxicity profile: Unlike many nitrosoureas, this compound shows minimal bone marrow toxicity when administered IP, making it suitable for localized peritoneal disease treatment .

Properties

CAS No. |

93299-11-7 |

|---|---|

Molecular Formula |

C9H15ClN4O5 |

Molecular Weight |

294.69 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C9H15ClN4O5/c1-5(7(15)11-6(2)8(16)17)12-9(18)14(13-19)4-3-10/h5-6H,3-4H2,1-2H3,(H,11,15)(H,12,18)(H,16,17)/t5-,6-/m0/s1 |

InChI Key |

ORIIFNMRPNZKHW-WDSKDSINSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)N(CCCl)N=O |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cnc-alanylalanine typically involves the coupling of two alanine molecules. The process begins with the protection of the amino group of one alanine molecule, followed by the activation of the carboxyl group of the other alanine molecule. The two molecules are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After coupling, the protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cnc-alanylalanine can undergo various chemical reactions, including:

Oxidation: The chloroethyl-nitroso group can be oxidized to form different products.

Reduction: The nitroso group can be reduced to an amine.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols or amines can react with the chloroethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction can yield amines.

Scientific Research Applications

Cnc-alanylalanine has several applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Biology: It is used in studies of protein folding and structure due to its simple dipeptide structure.

Industry: It can be used in the synthesis of more complex peptides and proteins for various industrial applications.

Mechanism of Action

The mechanism of action of Cnc-alanylalanine involves its interaction with specific molecular targets. The chloroethyl-nitroso group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This mechanism is similar to that of other nitroso compounds, which are known to act as alkylating agents.

Comparison with Similar Compounds

Structural Analogs and Pharmacokinetic Behavior

CNC-alanylalanine is structurally analogous to CNC-glycinemethylamide, another chloroethylnitrosourea derivative. Both compounds share a nitrosourea backbone but differ in their amino acid moieties:

- This compound : Derived from alanylalanine (a dipeptide).

- CNC-glycinemethylamide : Derived from glycine methylamide.

Table 1: Pharmacokinetic and In Vitro Activity Comparison

| Parameter | This compound | CNC-Glycinemethylamide |

|---|---|---|

| In vitro IC₇₀ (MAC 15A) | 10.8 µM | 10.6 µM |

| Half-life in medium | Prolonged (exact data not reported) | Shorter |

| IP clearance rate | Slower | Faster |

| Local drug retention | High peritoneal retention | Rapid systemic dispersion |

| Oral bioavailability | Low (increased toxicity) | Not reported |

Data derived from clonogenic assays and HPLC pharmacokinetic studies .

The slower clearance of this compound after IP administration results in sustained local concentrations, enhancing its efficacy against peritoneal tumors. In contrast, CNC-glycinemethylamide’s rapid clearance limits its local activity but enables systemic distribution, contributing to broader (but more toxic) anti-tumor effects .

Anti-Tumor Efficacy and Toxicity

Table 2: In Vivo Efficacy and Toxicity in Mouse Models

| Parameter | This compound | CNC-Glycinemethylamide |

|---|---|---|

| Tumor lines targeted | MAC 15A ascites | All 3 colon adenocarcinomas |

| IP administration | High activity, no marrow toxicity | Moderate activity, severe marrow toxicity |

| Oral administration | Reduced activity, increased toxicity | Not studied |

| Therapeutic window | Favorable for localized disease | Narrow due to systemic toxicity |

Data from transplantable mouse colon adenocarcinoma models .

CNC-glycinemethylamide demonstrates broad-spectrum anti-tumor activity but causes significant bone marrow damage, attributed to its systemic exposure and shorter half-life.

Mechanistic Insights

The differential toxicity and efficacy arise from structural influences on pharmacokinetics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.